![molecular formula C17H12ClN5O2 B10981311 7-chloro-4-hydroxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide](/img/structure/B10981311.png)

7-chloro-4-hydroxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

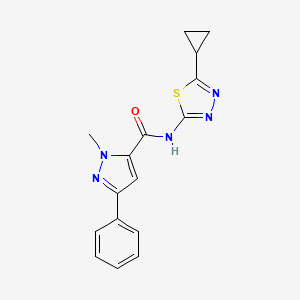

7-Chlor-4-hydroxy-N-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)chinolin-3-carboxamid ist eine komplexe organische Verbindung, die zur Klasse der Chinolinderivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Chinolinkern, eines Triazolrings und einer Carboxamidgruppe aus.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 7-Chlor-4-hydroxy-N-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)chinolin-3-carboxamid umfasst typischerweise mehrere Schritte. Eine gängige Methode beginnt mit der Kondensation von 7-Chlor-4-hydroxychinolin-3-carbonsäure mit [1,2,4]Triazolo[4,3-a]pyridin-3-methylamin. Diese Reaktion wird in der Regel in Gegenwart eines Kupplungsgases wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und einer Base wie Triethylamin durchgeführt. Das Reaktionsgemisch wird mehrere Stunden bei Raumtemperatur gerührt, um das gewünschte Produkt zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Umfang, beinhalten. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert und verwendet häufig automatisierte Reaktoren und Durchflusssysteme. Die Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl werden sorgfältig kontrolliert, um eine gleichbleibende Produktqualität zu gewährleisten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-hydroxy-N-[([1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]quinoline-3-carboxamide typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.

Chlorination and Hydroxylation: The quinoline core is then chlorinated using reagents like phosphorus oxychloride (POCl3) and subsequently hydroxylated using sodium hydroxide (NaOH) or other suitable bases.

Formation of the Triazolopyridine Moiety: The triazolopyridine moiety can be synthesized through cyclization reactions involving appropriate precursors such as 3-aminopyridine and hydrazine derivatives.

Coupling Reaction: The final step involves coupling the quinoline derivative with the triazolopyridine moiety using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Arten von Reaktionen

7-Chlor-4-hydroxy-N-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)chinolin-3-carboxamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann mit Oxidationsmitteln wie PCC (Pyridiniumchlorchromat) zu einem Keton oxidiert werden.

Reduktion: Die Carboxamidgruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) zu einem Amin reduziert werden.

Substitution: Das Chloratom kann unter geeigneten Bedingungen mit anderen Nukleophilen wie Aminen oder Thiolen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: PCC in Dichlormethan bei Raumtemperatur.

Reduktion: LiAlH4 in trockenem Ether bei niedrigen Temperaturen.

Substitution: Nukleophile in Gegenwart einer Base wie Natriumhydrid (NaH) in DMF (Dimethylformamid).

Hauptprodukte

Oxidation: 7-Chlor-4-oxochinolin-3-carboxamid.

Reduktion: 7-Chlor-4-hydroxychinolin-3-amin.

Substitution: Verschiedene substituierte Chinolinderivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

7-Chlor-4-hydroxy-N-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)chinolin-3-carboxamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf sein Potenzial als Enzyminhibitor und seine Wechselwirkungen mit biologischen Makromolekülen.

Medizin: Erforscht auf sein potenzielles therapeutisches Potenzial, einschließlich Antikrebs-, Antiviral- und antimikrobieller Aktivitäten.

Industrie: Verwendet bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Fluoreszenz oder Leitfähigkeit.

Wirkmechanismus

Der Wirkmechanismus von 7-Chlor-4-hydroxy-N-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)chinolin-3-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Triazolring ist bekannt dafür, an verschiedene Enzyme und Rezeptoren zu binden, möglicherweise ihre Aktivität zu hemmen. Der Chinolinkern kann sich in die DNA einschleusen, ihre Funktion stören und zum Zelltod führen. Diese Wechselwirkungen werden durch Wasserstoffbrückenbindung, hydrophobe Wechselwirkungen und π-π-Stapelung vermittelt.

Wirkmechanismus

The mechanism of action of 7-chloro-4-hydroxy-N-[([1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]quinoline-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the triazolopyridine moiety can bind to various enzymes, inhibiting their activity. This dual interaction can lead to the disruption of cellular processes, making it a potential candidate for anticancer and antimicrobial therapies.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

7-Chlor-4-hydroxychinolin-3-carbonsäure: Ein Vorläufer bei der Synthese der Zielverbindung.

[1,2,4]Triazolo[4,3-a]pyridinderivate: Verbindungen mit ähnlichen Triazolringen, aber unterschiedlichen Substituenten.

Chinolin-basierte Medikamente: Wie Chloroquin und Hydroxychloroquin, die die Chinolinkernstruktur gemeinsam haben.

Einzigartigkeit

7-Chlor-4-hydroxy-N-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)chinolin-3-carboxamid ist einzigartig aufgrund seiner Kombination aus einem Chinolinkern und einem Triazolring, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese Kombination ermöglicht vielseitige Wechselwirkungen mit verschiedenen molekularen Zielstrukturen und macht es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen.

Eigenschaften

Molekularformel |

C17H12ClN5O2 |

|---|---|

Molekulargewicht |

353.8 g/mol |

IUPAC-Name |

7-chloro-4-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C17H12ClN5O2/c18-10-4-5-11-13(7-10)19-8-12(16(11)24)17(25)20-9-15-22-21-14-3-1-2-6-23(14)15/h1-8H,9H2,(H,19,24)(H,20,25) |

InChI-Schlüssel |

PFUJUKNSCRPBKS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=NN=C(N2C=C1)CNC(=O)C3=CNC4=C(C3=O)C=CC(=C4)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B10981231.png)

![3-(2-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2-oxoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B10981235.png)

![2-(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10981246.png)

![ethyl 4-methyl-2-({[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B10981275.png)

![2-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide](/img/structure/B10981289.png)

![6-chloro-4-hydroxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide](/img/structure/B10981296.png)

![3,3'-sulfanediylbis[1-(1H-benzotriazol-1-yl)propan-1-one]](/img/structure/B10981297.png)

![methyl 2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B10981306.png)

![N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B10981309.png)